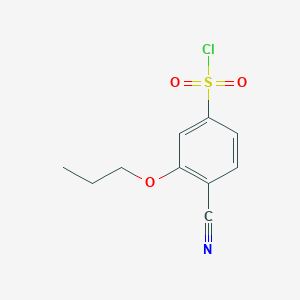

Methyl 2-chloro-6-piperidin-1-ylisonicotinate

概要

説明

“Methyl 2-chloro-6-piperidin-1-ylisonicotinate” is a chemical compound with the molecular formula C12H15ClN2O2 . It is used in the synthesis of various pharmaceutical drugs.

Synthesis Analysis

The synthesis of “this compound” involves a reaction of methyl 2,6-dichloroisonicotinate with piperidine and potassium carbonate in acetonitrile. The reaction mixture is heated at 90°C for 20 hours. After completion of the reaction, the reaction mass is filtered, and the filtrate is concentrated and purified by column chromatography to obtain the pure product .Physical and Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “this compound” are not provided in the search results .科学的研究の応用

Chemical Synthesis and Structural Analysis

Methyl 2-chloro-6-piperidin-1-ylisonicotinate and its derivatives are pivotal in chemical synthesis, offering a foundational structure for developing more complex compounds. For instance, these compounds are synthesized through reactions involving chlorination and condensation processes, demonstrating their versatility in creating novel molecular structures with potential pharmaceutical applications. The crystal structure analysis further provides insights into their molecular conformation, which is crucial for understanding their reactivity and interaction with biological targets (Shen Li, 2012).

Biological Activity and Anticancer Potential

Compounds containing the piperidine pharmacophore, similar to this compound, have shown promising results in cancer research. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, sharing structural similarities, were synthesized and evaluated for their potential as anti-cancer agents. These compounds were found to inhibit the growth of various cancer cell lines and induce the expression of apoptosis-promoting genes, highlighting their therapeutic potential in cancer treatment (Arulraj Ramalingam et al., 2022).

Molecular Docking and ADMET Prediction

The structural and electronic properties of compounds related to this compound have been extensively studied using molecular docking and ADMET prediction. These studies reveal the compounds' binding affinities and interactions with specific protein targets, providing valuable insights into their mechanism of action. The ADMET profiles further elucidate their pharmacokinetic properties, essential for assessing their drug-likeness and safety profiles (S. Fatma et al., 2017).

Safety and Hazards

“Methyl 2-chloro-6-piperidin-1-ylisonicotinate” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

特性

IUPAC Name |

methyl 2-chloro-6-piperidin-1-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-17-12(16)9-7-10(13)14-11(8-9)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCSZZBUAFOFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)

![Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1405478.png)